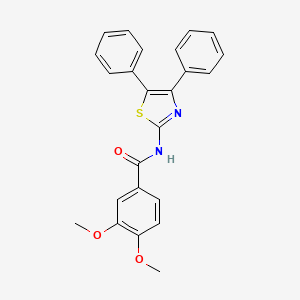
5,8-Diethynylquinoline
概要
説明
5,8-Diethynylquinoline: is an organic compound with the molecular formula C13H7N. It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is notable for its ethynyl groups attached at the 5 and 8 positions of the quinoline ring, which impart unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diethynylquinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes halogenation to introduce iodine atoms at the 5 and 8 positions, forming 5,8-diiodoquinoline.
Sonogashira Coupling Reaction: The 5,8-diiodoquinoline is then subjected to a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction is a widely used method in organic synthesis for producing ethynyl-substituted aromatic compounds. This method is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions: 5,8-Diethynylquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced to form hydrogenated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide or organolithium compounds.
Major Products:
Oxidation: Formation of quinoline-5,8-dione.
Reduction: Formation of 5,8-dihydroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Chemistry: 5,8-Diethynylquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The ethynyl groups enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
作用機序
The mechanism of action of 5,8-Diethynylquinoline involves its interaction with specific molecular targets. The ethynyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent.
類似化合物との比較
5,8-Diiodoquinoline: The precursor in the synthesis of 5,8-Diethynylquinoline.
5,8-Dihydroquinoline: A reduced form of quinoline with hydrogen atoms at the 5 and 8 positions.
5,8-Dimethylquinoline: A derivative with methyl groups at the 5 and 8 positions.
Uniqueness: this compound is unique due to the presence of ethynyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .
特性
IUPAC Name |
5,8-diethynylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N/c1-3-10-7-8-11(4-2)13-12(10)6-5-9-14-13/h1-2,5-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPZKTQLICUQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=NC2=C(C=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)

![[(4-Chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B3259248.png)

![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)

![N,N-bis[2-(2-hydroxyethoxy)ethyl]dodecanamide](/img/structure/B3259269.png)




